

Application Note & Protocol: Development of In Vitro Pharmacokinetic Models for Voriconazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Voriconazole

Cat. No.: B182144

[Get Quote](#)

Abstract

Voriconazole is a first-line triazole antifungal agent critical for treating invasive fungal infections. However, its clinical utility is complicated by highly variable pharmacokinetics (PK) and a narrow therapeutic window, making individualized dosing essential.^{[1][2]} Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties early in development is paramount. This guide provides a detailed framework and validated protocols for establishing a suite of in vitro pharmacokinetic models for **voriconazole**. We will delve into the core assays that form the foundation of a modern ADME-PK assessment: intestinal permeability, metabolic stability and enzyme inhibition, and plasma protein binding. Each section explains the scientific rationale behind the model, provides step-by-step protocols, and details the interpretation of results, empowering researchers to generate robust data for predictive modeling and clinical trial design.

Intestinal Permeability & Efflux: The Caco-2 Model Scientific Rationale

For an orally administered drug like **voriconazole**, intestinal absorption is the first critical step in determining bioavailability. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for modeling this process.^{[3][4]} When cultured on semi-permeable membranes, these cells differentiate into a polarized monolayer of enterocytes, forming tight junctions that mimic the physical and biological barrier of the human intestinal wall.^[5] This model allows us to measure the rate of drug transport via both passive diffusion

and active transport mechanisms. By performing a bidirectional assay (measuring transport from the apical/luminal side to the basolateral/blood side and vice versa), we can calculate the apparent permeability coefficient (Papp) and an efflux ratio (ER), which indicates if the compound is actively pumped out of the cell by transporters like P-glycoprotein (P-gp).[6][7]

Experimental Workflow: Bidirectional Permeability Assay

Caption: Workflow for a Caco-2 bidirectional permeability assay.

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of **voriconazole**.

Materials:

- Caco-2 cells (ATCC)
- 24-well Transwell™ plates (e.g., Corning Costar)
- Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
- Hanks' Balanced Salt Solution (HBSS)
- **Voriconazole**, Propranolol (high permeability control), Atenolol (low permeability control)
- Lucifer Yellow (monolayer integrity marker)
- LC-MS/MS system for quantification

Methodology:

- Cell Seeding: Seed Caco-2 cells onto the apical chamber of Transwell™ inserts at a density of ~60,000 cells/cm².

- Cell Culture: Culture the cells for 21-25 days in a 37°C, 5% CO₂ incubator. Change the medium in both apical and basolateral chambers every 2-3 days.
- Monolayer Integrity Check:
 - Before the experiment, measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. A healthy monolayer typically has a TEER value >200 Ω·cm².^[6]
 - This step is critical for self-validation; low TEER values indicate incomplete tight junction formation, invalidating the experiment.
- Transport Experiment Setup:
 - Gently wash the cell monolayer twice with pre-warmed (37°C) HBSS buffer.
 - Pre-incubate the plate with HBSS in both chambers for 30 minutes at 37°C.
- Apical to Basolateral (A → B) Transport:
 - Remove the buffer. Add **voriconazole** solution (e.g., 10 µM in HBSS) to the apical (donor) chamber.
 - Add fresh HBSS to the basolateral (receiver) chamber.
- Basolateral to Apical (B → A) Transport:
 - In separate wells, add the same **voriconazole** solution to the basolateral (donor) chamber.
 - Add fresh HBSS to the apical (receiver) chamber.
- Incubation and Sampling:
 - Incubate the plate at 37°C on an orbital shaker for 1-2 hours.
 - At the end of the incubation, collect samples from the receiver chamber for each direction. Also, collect a sample from the donor chamber to confirm the initial concentration.

- Integrity Post-Assay: Add Lucifer Yellow to the apical chamber and incubate for 1 hour. Measure fluorescence in the basolateral chamber. A low passage (<1%) confirms the monolayer was intact throughout the assay.
- Sample Analysis: Quantify the concentration of **voriconazole** in all samples using a validated LC-MS/MS method.[3]

Data Analysis & Interpretation

The Apparent Permeability Coefficient (Papp) is calculated using the following equation:

$$Papp \text{ (cm/s)} = (dQ/dt) / (A * C_0)$$

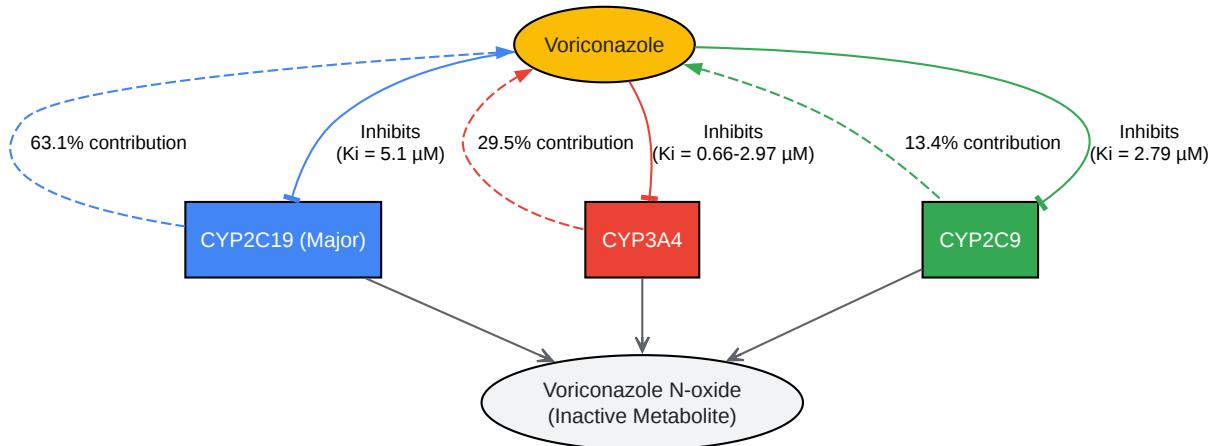
Where:

- dQ/dt is the rate of drug appearance in the receiver chamber ($\mu\text{mol/s}$).
- A is the surface area of the membrane (cm^2).
- C_0 is the initial drug concentration in the donor chamber ($\mu\text{mol/cm}^3$).

The Efflux Ratio (ER) is a simple ratio of the permeability coefficients:

$$ER = Papp \text{ (B} \rightarrow \text{A)} / Papp \text{ (A} \rightarrow \text{B)}$$

Papp (A → B) Value (x 10 ⁻⁶ cm/s)	Predicted In Vivo Absorption	Example Control
< 1	Low / Poor	Atenolol
1 - 10	Moderate	Voriconazole (typical range)
> 10	High	Propranolol


An Efflux Ratio > 2 suggests that the compound is a substrate for active efflux transporters, such as P-gp.[7] This is a crucial finding, as P-gp in the gut wall can limit the oral absorption of its substrates.

Metabolic Stability & Cytochrome P450 (CYP) Interactions

Scientific Rationale

Voriconazole's PK is dominated by its metabolism. It is extensively metabolized in the liver, primarily by CYP2C19, with secondary contributions from CYP3A4 and CYP2C9.[8][9] Genetic polymorphisms in the CYP2C19 gene are a major reason for the high inter-individual variability in drug exposure.[10] Furthermore, **voriconazole** is not just a substrate but also a potent inhibitor of these same enzymes, creating a high potential for clinically significant drug-drug interactions (DDIs).[11][12] Therefore, in vitro models are essential to quantify its metabolic rate and its inhibitory potential against key CYP enzymes. Human Liver Microsomes (HLMs) are subcellular fractions containing a high concentration of CYP enzymes and are the standard system for these investigations.[1][11]

Metabolism and Inhibition Profile of Voriconazole

[Click to download full resolution via product page](#)

Caption: **Voriconazole** metabolism pathways and CYP450 inhibition.[8][11]

Protocol 2: CYP Inhibition (IC₅₀ Determination) Assay

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **voriconazole** for major CYP isoforms.

Materials:

- Pooled Human Liver Microsomes (HLMs)
- Phosphate buffer (pH 7.4)
- NADPH regenerating system (cofactor for CYP activity)
- **Voriconazole** and vehicle control (e.g., DMSO)
- CYP-specific probe substrates and their corresponding metabolites for LC-MS/MS analysis (see table below)
- 96-well plates, incubator, LC-MS/MS system

CYP Isoform	Probe Substrate	Metabolite Measured
CYP2C19	S-mephenytoin	4'-hydroxy-mephenytoin
CYP2C9	Tolbutamide	4-hydroxy-tolbutamide
CYP3A4	Midazolam	1'-hydroxy-midazolam

Methodology:

- Preparation: Prepare a stock solution of **voriconazole** and perform serial dilutions to create a range of concentrations (e.g., 0.1 μ M to 100 μ M). The final DMSO concentration in the incubation should be <0.5%.
- Incubation Mixture: In a 96-well plate, prepare the main incubation mixture containing HLM (e.g., 0.5 mg/mL), phosphate buffer, and the specific probe substrate (at a concentration near its K_m).
- Pre-incubation: Add the various concentrations of **voriconazole** (or vehicle control) to the wells. Pre-incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to interact with

the enzymes.

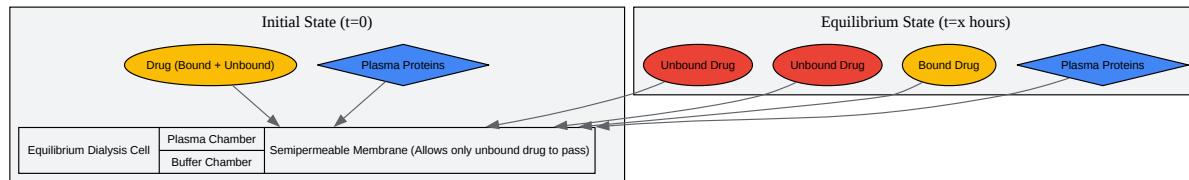
- Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
- Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes for midazolam, 60 minutes for tolbutamide), ensuring the reaction is in the linear range.[12]
- Reaction Termination: Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard). This also precipitates the microsomal proteins.
- Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
- LC-MS/MS Analysis: Quantify the amount of specific metabolite formed in each well.

Data Analysis & Interpretation

- Calculate Percent Inhibition:
 - Determine the rate of metabolite formation in the presence of **voriconazole** relative to the vehicle control (0% inhibition).
 - Percent Inhibition = $[1 - (\text{Activity with Inhibitor} / \text{Activity with Vehicle})] * 100$
- Determine IC₅₀:
 - Plot the percent inhibition against the logarithm of the **voriconazole** concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of **voriconazole** that causes 50% inhibition of enzyme activity.

CYP Isoform	Voriconazole Inhibition Potency	Reported Ki Value (μM)	Predicted DDI Risk
CYP2B6	Potent	< 0.5	High
CYP2C9	Potent	2.79	High
CYP2C19	Potent	5.1	High
CYP3A4	Potent	0.66 - 2.97	High

Table data sourced from Jin et al. (2013).[\[11\]](#)[\[12\]](#)


The IC₅₀ values are crucial inputs for regulatory DDI predictions.[\[13\]](#)[\[14\]](#) A low IC₅₀ or Ki value indicates potent inhibition. Based on these in vitro data, **voriconazole** is predicted to substantially increase the plasma concentrations of co-administered drugs that are substrates of CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[\[11\]](#)

Plasma Protein Binding (PPB): The Equilibrium Dialysis Model Scientific Rationale

The "free drug hypothesis" states that only the unbound fraction of a drug in plasma can cross membranes, interact with therapeutic targets, and be cleared by metabolizing enzymes.

Voriconazole is moderately bound to plasma proteins, with a reported binding of approximately 50-60%.[\[15\]](#)[\[16\]](#) This binding is primarily to albumin.[\[15\]](#)[\[17\]](#) In certain patient populations, such as critically ill patients with hypoalbuminemia, the unbound fraction can increase, potentially leading to higher efficacy or toxicity even when total drug concentrations are within the therapeutic range.[\[16\]](#) Equilibrium dialysis is the reference method for determining PPB. It involves separating a plasma sample containing the drug from a buffer solution by a semi-permeable membrane, which allows only the small, unbound drug molecules to pass through until equilibrium is reached.

Principle of Equilibrium Dialysis

[Click to download full resolution via product page](#)

Caption: Unbound drug diffuses across the membrane until its concentration is equal on both sides.

Protocol 3: High-Throughput Equilibrium Dialysis (HT-ED)

Objective: To determine the percent of **voriconazole** bound to plasma proteins.

Materials:

- Human plasma (pooled or from individual subjects)
- Phosphate Buffered Saline (PBS), pH 7.4
- HT-ED 96-well plate apparatus (e.g., from HTDialysis)
- Sealing tape, orbital shaker, incubator
- LC-MS/MS system

Methodology:

- Drug Spiking: Spike human plasma with **voriconazole** to achieve the desired concentration (e.g., 2 μ g/mL, within the therapeutic range).

- Apparatus Assembly: Assemble the HT-ED plate, ensuring the dialysis membranes are correctly placed between the Teflon blocks.
- Loading:
 - Load the spiked plasma sample into the plasma chambers of the 96-well plate (e.g., 150 μ L).
 - Load an equal volume of PBS into the corresponding buffer chambers.
- Incubation: Seal the plate securely with sealing tape to prevent evaporation. Place it on an orbital shaker in an incubator at 37°C for 4-6 hours to allow the system to reach equilibrium.
- Sampling: After incubation, carefully remove a sample aliquot (e.g., 50 μ L) from both the plasma and buffer chambers of each well.
- Sample Preparation:
 - For the buffer samples, add an equal volume of blank plasma.
 - For the plasma samples, add an equal volume of PBS. This step, known as matrix matching, is crucial to negate any matrix effects during LC-MS/MS analysis, ensuring the self-validity of the results.
 - Precipitate proteins from all samples with a cold stop solution (e.g., acetonitrile) and process for analysis.
- LC-MS/MS Analysis: Quantify the **voriconazole** concentration in the samples from both the plasma (C_total) and buffer (C_unbound) chambers.

Data Analysis & Interpretation

The key parameters are calculated as follows:

- Fraction Unbound (fu) = C_unbound / C_total
- Percent Bound (%) = $[1 - (C_{unbound} / C_{total})] * 100$

For **voriconazole**, the expected percent bound is approximately 47-58%.[\[15\]](#) This value is a critical parameter for PBPK modeling, as it dictates the concentration of drug available for distribution and elimination. A validated PPB assay is essential for accurately interpreting total plasma concentrations from clinical studies and for understanding the potential impact of diseases that alter plasma protein levels.

Conclusion

The development of a robust in vitro pharmacokinetic profile for a complex drug like **voriconazole** is a multi-faceted endeavor. By integrating data from Caco-2 permeability, CYP450 metabolism and inhibition, and equilibrium dialysis-based plasma protein binding assays, researchers can build a comprehensive understanding of its ADME properties. These foundational models provide the essential parameters needed to construct physiologically based pharmacokinetic (PBPK) models, which can then be used to predict clinical outcomes, anticipate drug-drug interactions, and guide dosing strategies for various patient populations, ultimately enhancing the safety and efficacy of **voriconazole** therapy.[\[8\]](#)[\[18\]](#)

References

- Hope, W. W., Billaud, E. M., Lestner, J., & den Hollander, J. G. (2008). In Vitro Pharmacokinetic/Pharmacodynamic Modeling of **Voriconazole** Activity Against Aspergillus Species in a New In Vitro Dynamic Model. *Antimicrobial Agents and Chemotherapy*, 52(2), 627–635. [\[Link\]](#)
- Andes, D., Marchillo, K., Conklin, R., & Craig, W. A. (2003). In Vitro Pharmacodynamics of a New Triazole, **Voriconazole**, in a Murine Thigh Infection Model of Candidiasis. *Antimicrobial Agents and Chemotherapy*, 47(4), 1193–1199. [\[Link\]](#)
- AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay.
- Creative Biolabs. (n.d.). MDCK Permeability.
- Evotec. (n.d.). MDCK-MDR1 Permeability Assay.
- Hofmann, M. H., Schanz, J., Hanke, N., et al. (2022). Towards the Elucidation of the Pharmacokinetics of **Voriconazole**: A Quantitative Characterization of Its Metabolism. *Pharmaceutics*, 14(3), 477. [\[Link\]](#)
- Hofmann, M. H., Schanz, J., Hanke, N., et al. (2022).
- Mavridou, E., Bruggemann, R. J., Mouton, J. W., & Verweij, P. E. (2010). In Vitro Pharmacokinetic/Pharmacodynamic Modeling of **Voriconazole** Activity against Aspergillus Species in a New In Vitro Dynamic Model. *Antimicrobial Agents and Chemotherapy*, 54(8), 3297–3304. [\[Link\]](#)

- Kontoyiannis, D. P., Hirschi, K., Dannaoui, E., & Lutsar, I. (2004). In Vitro Activities of **Voriconazole** in Combination with Three Other Antifungal Agents against *Candida glabrata*. *Antimicrobial Agents and Chemotherapy*, 48(3), 897–901. [\[Link\]](#)
- Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay.
- Jin, J., Ma, P., & Unadkat, J. D. (2013). Comprehensive In Vitro Analysis of **Voriconazole** Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A. *Antimicrobial Agents and Chemotherapy*, 57(9), 4138–4147. [\[Link\]](#)
- Al-Nakeeb, Z., Al-Soud, Y. A., & Al-Dahhan, M. A. (2024). Using an in vitro pharmacokinetics / pharmacodynamics model to simulate and assess the pharmacodynamic characteristics of **voriconazole** against some *Candida albicans* isolates in humans.
- Drug Discovery Unit, University of Dundee. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery. YouTube. [\[Link\]](#)
- Akers, K. S., Cota, J., & Chung, K. K. (2015). In vitro study of the variable effects of proton pump inhibitors on **voriconazole**. *Antimicrobial Agents and Chemotherapy*, 59(9), 5428–5433. [\[Link\]](#)
- Chen, Y., Hanke, N., Schanz, J., et al. (2020). A Physiologically Based Pharmacokinetic Model of **Voriconazole** Integrating Time-Dependent Inhibition of CYP3A4, Genetic Polymorphisms of CYP2C19 and Predictions of Drug-Drug Interactions. *Clinical Pharmacokinetics*, 59(4), 505–522. [\[Link\]](#)
- Friberg, L. E., Ravva, P., & Karlsson, M. O. (2012). Pharmacokinetic Modeling of **Voriconazole** to Develop an Alternative Dosing Regimen in Children. *Antimicrobial Agents and Chemotherapy*, 56(6), 3023–3029. [\[Link\]](#)
- Jin, J., Ma, P., & Unadkat, J. D. (2013). Comprehensive In Vitro Analysis of **Voriconazole** Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A.
- Universitaire Ziekenhuizen KU Leuven. (2015). Plasma Protein Binding Characteristics of **Voriconazole**.
- Wang, X., Wang, C., & Li, J. (2019). Drug–drug interaction study of imatinib and **voriconazole** in vitro and in vivo. *Drug Design, Development and Therapy*, 13, 1495–1503. [\[Link\]](#)
- Lee, H. (2021). Pharmacokinetics and Drug Interactions. *Pharmaceutics*, 13(10), 1668. [\[Link\]](#)
- Vanstraelen, K., Maertens, J., & Spiert, I. (2014). Protein-binding characteristics of **voriconazole** determined by high-throughput equilibrium dialysis. *Journal of Pharmaceutical and Biomedical Analysis*, 96, 242–247. [\[Link\]](#)
- XenoTech. (2023, February 24). In Vitro ADME & Drug-Drug Interaction Considerations for Toxicologists. YouTube. [\[Link\]](#)
- Dolton, M. J., Ray, J. E., Chen, S. C., & Marriott, D. J. (2012). Multicenter Study of **Voriconazole** Pharmacokinetics and Therapeutic Drug Monitoring. *Antimicrobial Agents and*

Chemotherapy, 56(9), 4793–4799. [Link]

- Liu, Y., Zhang, Y., & Wang, Y. (2020). The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of **Voriconazole** on Its Adverse Drug Reactions.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Caco-2 cell permeability assays to measure drug absorption.
- Kumar, K. K. V., Karnati, S., Reddy, M. B., & Chandramouli, R. (2010). CACO-2 cell lines in drug discovery- An updated perspective. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1-6. [Link]
- Feng, X., Zhu, Y., & Wang, Q. (2022). Therapeutic drug monitoring and CYP2C19 genotyping guide the application of **voriconazole** in children.
- Sura, K., Sura, P., & Polak, S. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2523. [Link]
- Liu, Y., Zhang, Y., & Wang, Y. (2020). The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of **Voriconazole** on Its Adverse Drug Reactions. Frontiers in Pharmacology, 11, 545. [Link]
- Lamoureux, F., Duflot, T., & Woillard, J. B. (2016). Impact of the CYP2C19 Genotype on **Voriconazole** Exposure in Adults with Invasive Fungal Infections. Antimicrobial Agents and Chemotherapy, 60(7), 4149–4157. [Link]
- Sura, K., Sura, P., & Polak, S. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PubMed. [Link]
- Chen, K., Zhang, X., & Ke, X. (2022). A reappraisal of measured **voriconazole** concentration based on plasma albumin concentration during therapeutic drug monitoring. European Journal of Clinical Microbiology & Infectious Diseases, 41(6), 967–974. [Link]
- Scherer, N., Hanke, N., & Fuhr, U. (2023). CYP3A and CYP2C19 Activity Determined by Microdosed Probe Drugs Accurately Predict **Voriconazole** Clearance in Healthy Adults. Clinical Pharmacokinetics, 62(7), 999–1011. [Link]
- Pierotte, J. C., de Oliveira, A. C., & de Albuquerque, S. (2022). Evaluation of Intestinal Permeability of the Antifungal Compound PD76: Comparison of in silico Platforms and in vitro Assay in Caco-2 Cell Model.
- U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2022). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. [Link]
- VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development.
- Al-Jahdari, A., & Al-Khamis, K. I. (2022). Human radiolabeled mass balance studies supporting the FDA approval of new drugs. Clinical and Translational Science, 15(9), 2095–2106. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. In vitro study of the variable effects of proton pump inhibitors on voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 7. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic drug monitoring and CYP2C19 genotyping guide the application of voriconazole in children - Chen - Translational Pediatrics [tp.amegroups.org]
- 10. Impact of the CYP2C19 Genotype on Voriconazole Exposure in Adults with Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive In Vitro Analysis of Voriconazole Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. fda.gov [fda.gov]
- 15. Protein-binding characteristics of voriconazole determined by high-throughput equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. antpublisher.com [antpublisher.com]

- 17. frontiersin.org [frontiersin.org]
- 18. A Physiologically Based Pharmacokinetic Model of Voriconazole Integrating Time-Dependent Inhibition of CYP3A4, Genetic Polymorphisms of CYP2C19 and Predictions of Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note & Protocol: Development of In Vitro Pharmacokinetic Models for Voriconazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182144#development-of-in-vitro-pharmacokinetic-models-for-voriconazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com